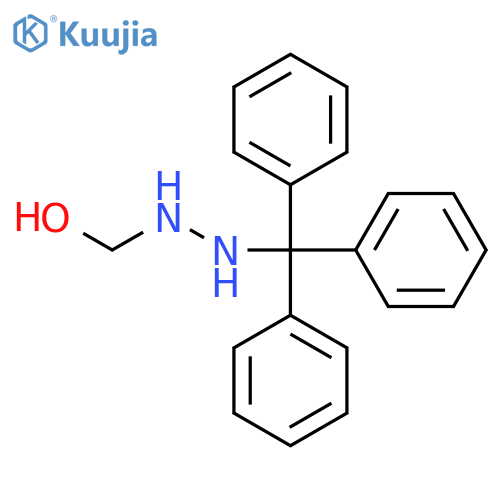Cas no 1956365-95-9 ((2-Tritylhydrazinyl)methanol)

(2-Tritylhydrazinyl)methanol structure
商品名:(2-Tritylhydrazinyl)methanol
CAS番号:1956365-95-9
MF:C20H20N2O
メガワット:304.385604858398
MDL:MFCD29059349
CID:4631887
PubChem ID:118798818
(2-Tritylhydrazinyl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Tritylhydrazinyl)methanol
- Methanol, 1-[2-(triphenylmethyl)hydrazinyl]-
- W11115
- [2-(TRIPHENYLMETHYL)HYDRAZIN-1-YL]METHANOL
- SB82872
- CS-0039814
- AKOS027256438
- AS-59590
- 1956365-95-9
-
- MDL: MFCD29059349
- インチ: 1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2
- InChIKey: MVBXDWVJTSBOCH-UHFFFAOYSA-N
- ほほえんだ: OCNNC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 304.157563266g/mol
- どういたいしつりょう: 304.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 44.3
(2-Tritylhydrazinyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110454-1g |
Methanol, 1-[2-(triphenylmethyl)hydrazinyl]- |
1956365-95-9 | 95+% | 1g |
¥1225.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D763781-5g |
(2-tritylhydrazinyl)methanol |
1956365-95-9 | 95% | 5g |
$580 | 2023-09-04 | |
| Crysdot LLC | CD12099793-5g |
(2-Tritylhydrazinyl)methanol |
1956365-95-9 | 95+% | 5g |
$572 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110454-5g |
Methanol, 1-[2-(triphenylmethyl)hydrazinyl]- |
1956365-95-9 | 95+% | 5g |
¥4251.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D763781-1g |
(2-tritylhydrazinyl)methanol |
1956365-95-9 | 95% | 1g |
$245 | 2023-09-04 |
(2-Tritylhydrazinyl)methanol 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1956365-95-9 ((2-Tritylhydrazinyl)methanol) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
